2-Amino-N,3-dimethylbutanamide hydrochloride
Description
2-Amino-N,3-dimethylbutanamide hydrochloride (CAS 188890-78-0) is a substituted amide hydrochloride with the molecular formula C₆H₁₃ClN₂O and a molecular weight of 176.63 g/mol. The compound features a branched alkyl chain with methyl groups at the 3-position and a dimethyl-substituted amide nitrogen.
Properties
IUPAC Name |
2-amino-N,3-dimethylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEBJEOKRFEESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,3-dimethylbutanamide hydrochloride typically involves the reaction of 2-amino-N,3-dimethylbutanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to achieve high yields and consistent product quality. Purification steps, such as crystallization or distillation, are employed to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,3-dimethylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-N,3-dimethylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- N-Substituents: Diethyl (1236263-36-7) and hydroxyethyl (1236255-38-1) substituents alter solubility and reactivity. Cyclopentyl (1236262-43-3) and phenyl (635682-91-6) groups introduce steric bulk and aromaticity, respectively, impacting interactions in catalytic or biological systems .
- Chirality : The (R)-enantiomer (202825-94-3) may exhibit distinct biological activity compared to the racemic mixture, though specific data are unavailable .
Biological Activity
2-Amino-N,3-dimethylbutanamide hydrochloride, also known as N-Methyl-L-Valinamide hydrochloride, is a synthetic compound classified under amino acids and amides. Its unique molecular structure, characterized by an amino group and a dimethylbutanamide backbone, contributes to its diverse biological activities. This article explores the biological activity of this compound based on various research findings.
- Molecular Formula: C₆H₁₄ClN₂O
- Molecular Weight: 162.64 g/mol
- Appearance: White crystalline powder
- Solubility: Soluble in water
Biological Activities
This compound exhibits several notable biological activities:
-
Enzyme Inhibition:
- The compound has been investigated for its potential role in inhibiting specific enzymes, which can affect metabolic pathways and cellular functions. Its interaction with enzymes may lead to therapeutic applications in treating diseases related to enzyme dysfunctions.
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Antimicrobial Properties:
- Studies have indicated that this compound possesses antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its efficacy against various bacterial strains has been documented, suggesting potential use in pharmaceuticals.
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Neurotransmitter Modulation:
- The structural similarity to neurotransmitters allows this compound to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This property is under investigation for possible implications in neuropharmacology.
- Synthetic Applications:
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can alter the activity of these targets, leading to various physiological responses. The exact pathways depend on the context of use and the specific biological system involved.
Case Studies and Research Findings
Future Research Directions
Given the promising biological activities of this compound, several avenues for future research are suggested:
- In-depth Pharmacological Studies: To better understand its effects on neurotransmitter systems and potential therapeutic uses.
- Mechanistic Studies: To elucidate the specific pathways involved in its enzyme inhibition and antimicrobial action.
- Development of Derivatives: Exploring modifications to enhance efficacy or reduce toxicity for therapeutic applications.
Q & A
Q. What are the established synthetic protocols for 2-Amino-N,3-dimethylbutanamide hydrochloride, and how can purity be optimized?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, methyl esters of amino acids can undergo aminolysis with dimethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
- Yield optimization : Controlled stoichiometry of dimethylamine and slow HCl addition prevent side reactions .
Q. Which analytical methods are critical for confirming the molecular structure and purity of this compound?
Q. What are the key physicochemical properties (e.g., solubility, stability) that influence experimental design?
- Solubility : Highly soluble in polar solvents (water, methanol) but poorly in non-polar solvents (hexane). Prepare stock solutions in DMSO (10 mM) for biological assays .
- Stability : Store at 2–8°C in airtight containers; hydrochloride salt enhances hygroscopicity resistance .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what synthetic strategies are employed?
- Fluorination : Introducing fluorine at the 3-position (e.g., 3,3-difluoro analogs) increases electrophilicity, enhancing enzyme inhibition (e.g., proteases) .
- Steric effects : Bulky substituents (e.g., benzyl groups) improve target selectivity. Use Suzuki-Miyaura cross-coupling for aryl introductions .
- Methodology : Optimize reaction time/temperature via flow chemistry to prevent racemization .
Q. What in vitro and in silico approaches elucidate the mechanism of action?
- In vitro :
- Surface plasmon resonance (SPR) to measure binding affinity for receptors (e.g., GPCRs) .
- Enzyme inhibition assays (IC) with fluorogenic substrates .
- In silico :
- Molecular docking (AutoDock Vina) predicts binding modes to active sites .
- MD simulations (GROMACS) assess stability of ligand-target complexes .
Q. How can researchers address conflicting bioactivity results across different cell lines or assay conditions?
- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media) .
- Controls : Include positive/negative controls (e.g., known inhibitors) to validate assay sensitivity .
- Data normalization : Express activity as % inhibition relative to baseline (untreated cells) .
Q. What parameters control stereochemical outcomes during synthesis of analogs?
- Chiral catalysts : Use (S)-proline derivatives to induce enantioselectivity (>90% ee) .
- Temperature : Reactions at −20°C favor kinetic control, reducing epimerization .
- Acid concentration : Excess HCl (4 M) stabilizes the protonated intermediate, preserving stereochemistry .
Methodological Considerations
- Contradiction resolution : Combine orthogonal assays (e.g., SPR + enzymatic activity) to validate target engagement .
- Data reproducibility : Pre-screen solvents for purity (HPLC-grade) and degas buffers to avoid air-sensitive degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
